2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid
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Overview
Description
2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, making it a valuable scaffold in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which allows for the construction of the bicyclo[1.1.1]pentane core on a large scale . Another approach involves carbene insertion into the central bond of bicyclo[1.1.0]butanes .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes that generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include halides and nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This property makes it a valuable scaffold in drug design, where it can enhance the potency and selectivity of therapeutic agents .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their functional groups and substituents.
Cubanes: Another class of rigid, three-dimensional molecules used in drug design and materials science.
Higher Bicycloalkanes: Compounds with larger bicyclic structures that offer similar benefits in terms of rigidity and three-dimensionality.
Uniqueness: 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid stands out due to its specific combination of the bicyclo[1.1.1]pentane core and the propanoic acid functional group. This combination provides a unique balance of rigidity, solubility, and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(7(9)10)8-2-6(3-8)4-8/h5-6H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXKLHDGDEIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC(C1)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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